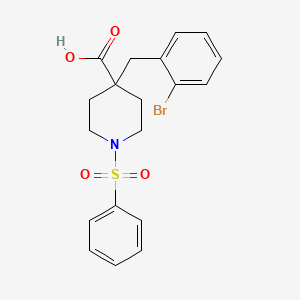![molecular formula C14H16N4O2 B1450909 3-氨基-1-(2-羟乙基)-4-苯基-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮 CAS No. 1395786-34-1](/img/structure/B1450909.png)
3-氨基-1-(2-羟乙基)-4-苯基-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮
描述
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与发现
该化合物含有哌啶和吡唑并吡啶部分,可能在药物发现领域具有研究价值。 哌啶衍生物存在于许多药物中,在该行业中发挥着重要作用 . 吡唑并吡啶结构类似于嘌呤,嘌呤在细胞过程中至关重要,因此该化合物可能是治疗应用的潜在候选药物 .
神经药理学
由于与GABA_A受体调节剂的结构相似性,该化合物可以用于探索其神经药理学特性。 它可能作为GABA_A受体的正向变构调节剂起作用,影响中枢神经系统的活动,并提供治疗神经疾病的潜力 .
癌症研究
该化合物与各种细胞途径相互作用的能力使其在癌症研究中具有价值。 它可用于研究癌细胞增殖和凋亡的机制,可能导致新的抗癌药物的开发 .
酶抑制
鉴于其复杂的结构,该化合物可以用作参与疾病过程的特定酶的抑制剂。 例如,它可能抑制在某些代谢疾病或疾病中过度活跃的酶 .
合成化学
在合成化学中,该化合物可以用作合成更复杂分子的前体或中间体。 它的哌啶和吡唑并吡啶环为进一步官能化和创造新化合物提供了多功能的点 .
免疫学
对吡唑并吡啶衍生物的免疫调节作用的研究可能导致治疗自身免疫性疾病或通过调节免疫反应增强疫苗效力的应用 .
抗菌剂
该化合物的结构特征表明其具有潜在的抗菌活性。 可以研究其对各种病原体的功效,有助于开发新的抗生素或抗病毒剂 .
作用机制
Target of Action
Similar compounds have been found to interact with the tgf-beta receptor type 2 kinase .
Mode of Action
It can be inferred that, like other kinase inhibitors, it may bind to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The TGF-beta signaling pathway, which this compound may affect, plays a critical role in a variety of cellular activities, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions . The inhibition of this pathway could lead to the disruption of these processes.
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
生化分析
Biochemical Properties
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the TGF-beta receptor type 2 kinase domain, forming a complex that can influence the receptor’s activity . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta receptor can lead to alterations in cell signaling pathways that are crucial for cell growth and differentiation . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to the TGF-beta receptor type 2 kinase domain can inhibit the receptor’s activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating cell signaling pathways and gene expression. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects can become detrimental, leading to cellular damage and other adverse outcomes .
Metabolic Pathways
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the TGF-beta receptor can affect the receptor’s downstream signaling pathways, which are involved in various metabolic processes . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that it can accumulate in certain cellular compartments, where it exerts its effects by interacting with specific biomolecules .
Subcellular Localization
The subcellular localization of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, its interaction with the TGF-beta receptor type 2 kinase domain can lead to its localization in the cytoplasm, where it modulates receptor activity and downstream signaling pathways . This subcellular localization is crucial for its ability to influence cellular processes and functions.
属性
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAKXSNTXAHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
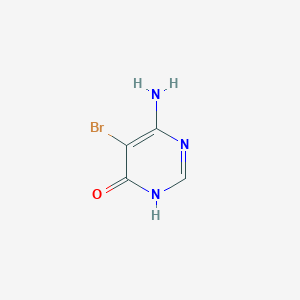
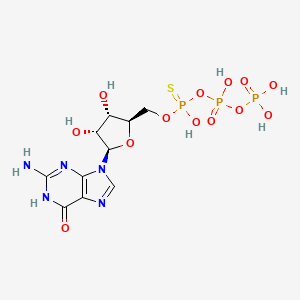
![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
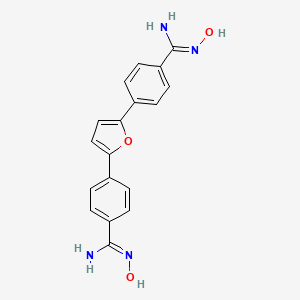

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
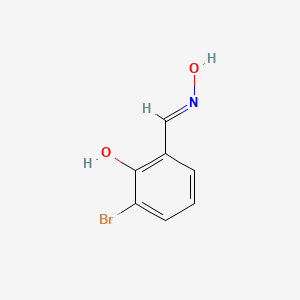
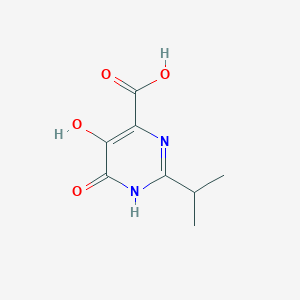
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)
